Comparative Kinase Inhibition: 4-Fluorophenyl vs. 4-Methylphenyl and Phenyl Analogs in HDAC9 Assay
The 4-fluorophenyl-substituted compound demonstrates a 2.4-fold increase in potency against Histone Deacetylase 9 (HDAC9) compared to the 4-methylphenyl analog [1]. This represents a quantifiable improvement in target engagement that can directly influence lead optimization decisions.
| Evidence Dimension | HDAC9 Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50 = 81 nM |
| Comparator Or Baseline | 4-Methylphenyl analog: IC50 = 193 nM |
| Quantified Difference | 2.4-fold increase in potency (lower IC50 indicates higher potency) |
| Conditions | Enzymatic assay using fluorogenic substrate Boc-Lys, quantified in HDAC9 activity assay [1] |
Why This Matters
A 2.4-fold potency difference in a lead compound can significantly alter in vivo efficacy predictions and intellectual property positioning, directly impacting which scaffold progresses to preclinical development.
- [1] BindingDB Entry BDBM272130/BDBM272131. (R)- and (S)-5-(3-Fluoro-2-methylphenyl)-2-(4-fluorophenyl)... HDAC9 IC50 values. View Source
